molecular formula C17H22N2O10 B1366990 1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide

1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide

Cat. No. B1366990
M. Wt: 414.4 g/mol
InChI Key: MNXVEXOOAQIMJY-HMDCTGQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide is a useful research compound. Its molecular formula is C17H22N2O10 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-b-D-galactopyranosyl cyanide

Molecular Formula

C17H22N2O10

Molecular Weight

414.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-acetamido-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate

InChI

InChI=1S/C17H22N2O10/c1-8(20)19-17(7-18)16(28-12(5)24)15(27-11(4)23)14(26-10(3)22)13(29-17)6-25-9(2)21/h13-16H,6H2,1-5H3,(H,19,20)/t13-,14+,15+,16-,17+/m1/s1

InChI Key

MNXVEXOOAQIMJY-HMDCTGQHSA-N

Isomeric SMILES

CC(=O)N[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C#N

Canonical SMILES

CC(=O)NC1(C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C#N

Origin of Product

United States

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